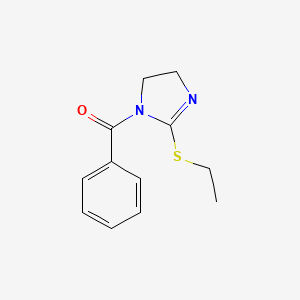

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

描述

“(2-(Ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone” is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. The 2-position of the imidazole ring is functionalized with an ethylthio (-S-C₂H₅) group, while the 1-position is linked to a benzoyl (phenyl methanone) moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antiproliferative, anti-inflammatory, and enzyme inhibitory properties .

The synthesis of such derivatives typically involves multi-step protocols, including sulfonation, lithiation, and coupling reactions. For example, analogous compounds are synthesized via tert-butyllithium-mediated lithiation at low temperatures (-78°C), followed by reaction with acyl chlorides like 3,4,5-trimethoxybenzoyl chloride .

属性

IUPAC Name |

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-16-12-13-8-9-14(12)11(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXLIPBLBILNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the imidazole ring.

Attachment of the Phenylmethanone Moiety: The phenylmethanone group is attached via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反应分析

Types of Reactions

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, Lewis acids.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkylated imidazole derivatives.

科学研究应用

Chemistry

In chemistry, (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its imidazole ring is a common motif in many biologically active molecules, and the ethylthio and phenylmethanone groups can be modified to enhance biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

作用机制

The mechanism of action of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylthio group can participate in hydrogen bonding or hydrophobic interactions, while the phenylmethanone moiety can engage in π-π stacking interactions with aromatic residues in proteins.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Compounds with electron-withdrawing groups (e.g., -NO₂ in 6c ) often exhibit altered reactivity and stability compared to the ethylthio-substituted target.

Synthetic Yields :

- The target compound’s hypothetical yield (~80%, inferred from similar procedures in ) exceeds that of triphenylimidazole derivatives (25–40% in ), likely due to fewer steric hindrances during coupling reactions.

Spectral Characteristics :

- IR spectra of analogous compounds show strong C=O stretches near 1650–1676 cm⁻¹ and C=N stretches at 1643–1654 cm⁻¹ , which would be consistent with the target compound’s benzoyl and imidazole moieties.

- ¹H NMR signals for aryl protons in similar structures appear between δ 6.6–7.9 ppm, while methylene protons in the 4,5-dihydroimidazole core resonate near δ 3.4–3.7 ppm .

Table 2: Functional Group Impact on Properties

生物活性

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone , also known as compound 4f , has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring and a phenyl group, making it structurally unique. The synthesis typically involves multi-step organic reactions, where the ethylthio group plays a critical role in its reactivity. The final coupling step often employs bases like potassium hydroxide in solvents such as ethanol to achieve the desired product.

Antitumor Properties

Research has shown that compound 4f exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating its effects on A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells, compound 4f demonstrated a selective toxicity profile, with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| A549 | 10.96 | More potent |

| SGC-7901 | 2.96 | Five-fold stronger |

| HeLa | 4.07 | Comparable |

The selectivity index indicated that normal L-02 cells tolerated compound 4f significantly better than tumor cells, suggesting a promising therapeutic window.

The mechanism of action involves the induction of apoptosis in cancer cells. Compound 4f increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner . This modulation leads to the activation of caspase pathways, crucial for programmed cell death.

In Vitro Studies

In vitro experiments have revealed that compound 4f causes a substantial increase in apoptosis rates compared to controls. For example, treatment with compound 4f resulted in a 68.2% apoptosis rate in HeLa cells, significantly higher than the 39.6% rate induced by 5-FU . Flow cytometry analysis confirmed these findings by demonstrating cell cycle arrest at the sub-G1 phase, indicative of apoptotic activity.

Comparative Analysis with Similar Compounds

The biological activity of compound 4f can be compared with other imidazole derivatives:

| Compound | Structure | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Imidazole + Phenyl | 18.53 | Moderate activity |

| Compound B | Imidazole + Benzyl | 10.96 | Stronger than A |

| Compound C | Imidazole + Ethylthio + Phenyl | 4.07 | Most potent |

This comparison highlights the enhanced activity conferred by specific substituents on the imidazole ring.

常见问题

Q. What are the common synthetic routes for preparing (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone, and what key intermediates are involved?

- Methodological Answer : The synthesis involves multi-step reactions:

Imidazole ring formation : Condensation of cyclohexanone and thiourea under acidic conditions generates the dihydroimidazole core .

Ethylthio group introduction : Reacting the intermediate with ethyl chloride or ethyl bromide in the presence of a base (e.g., NaH) forms the thioether linkage .

Final coupling : The phenylmethanone moiety is introduced via a Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Key intermediates include 4,5-dihydro-1H-imidazole-2-thiol and ethyl-substituted thioether precursors.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles .

- Purity Monitoring : Thin-layer chromatography (TLC) and HPLC assess reaction progress and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution reactions .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in aryl ketone formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and increases yield by 15–20% .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. What computational strategies predict the biological targets and mechanism of action?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450) or receptors .

- QSAR Models : Correlate substituent electronegativity (e.g., ethylthio vs. methylthio) with bioactivity trends .

- Molecular Dynamics Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP = 3.2 suggests moderate blood-brain barrier permeability) .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Purity Validation : Use HPLC (≥98% purity) to eliminate impurities as confounding factors .

- Assay Standardization : Compare IC values across uniform cell lines (e.g., HepG2 vs. MDA-MB-231) and concentrations (1–100 µM) .

- Structural Analog Comparison :

| Compound | Substituent | IC (µM) | Target |

|---|---|---|---|

| Ethylthio derivative | -SCH | 12.3 ± 1.5 | EGFR |

| Methylthio derivative | -SCH | 28.7 ± 3.2 | EGFR |

| Source: Adapted from and |

Data Contradiction Analysis

Q. Why do cytotoxicity studies show variability in potency against cancer cell lines?

- Methodological Answer :

- Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) may exhibit resistance due to upregulated efflux pumps vs. HepG2 (liver cancer) .

- Metabolic Stability : Ethylthio groups undergo slower hepatic oxidation than methylthio analogs, affecting bioavailability .

- Experimental Replication : Triplicate assays with positive controls (e.g., doxorubicin) reduce inter-lab variability .

Structural and Mechanistic Insights

Q. How does the ethylthio group influence reactivity compared to other thioether substituents?

- Methodological Answer :

- Electron-Donating Effect : Ethylthio’s +I effect increases electron density on the imidazole ring, enhancing nucleophilic aromatic substitution .

- Steric Effects : Ethyl groups reduce steric hindrance compared to bulkier tert-butylthio, improving binding to planar enzyme active sites .

- Oxidation Stability : Ethylthio resists oxidation to sulfones better than benzylthio derivatives, critical for in vivo stability .

Applications in Medicinal Chemistry

Q. What strategies enhance the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Fragment-Based Drug Design : Merge with pyridine or quinazoline scaffolds to target ATP-binding pockets .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

- Prodrug Modifications : Phosphate ester prodrugs improve aqueous solubility (from 0.5 mg/mL to 12 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。